molecular formula C16H13N3O3 B11991775 2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate

2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate

Cat. No.: B11991775
M. Wt: 295.29 g/mol
InChI Key: DJAAJMOYFANHTL-UHFFFAOYSA-N
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Description

2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate typically involves a multi-step process. One common method includes the condensation of 2-cyanomethylbenzoic acid with anthranilic acids, followed by cyclization to form the quinazolinone core . The reaction conditions often involve the use of solvents like water or anhydrous benzene, and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may employ eco-friendly, one-pot synthesis methods. For instance, combining phthalic anhydride with anilines and anthranilamide in water without any catalyst has been reported as an efficient and environmentally friendly approach . This method not only simplifies the process but also enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinazolinones and their derivatives, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate apart from similar compounds is its unique combination of the quinazolinone core with the isonicotinate moiety. This structural feature enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)ethyl pyridine-4-carboxylate

InChI

InChI=1S/C16H13N3O3/c20-15-13-3-1-2-4-14(13)18-11-19(15)9-10-22-16(21)12-5-7-17-8-6-12/h1-8,11H,9-10H2

InChI Key

DJAAJMOYFANHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC(=O)C3=CC=NC=C3

Origin of Product

United States

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